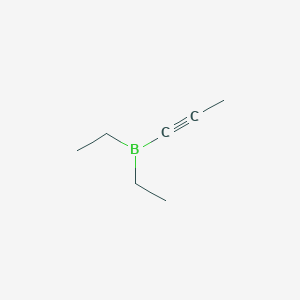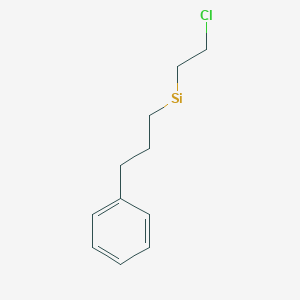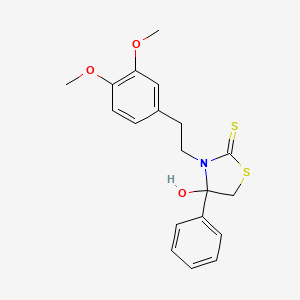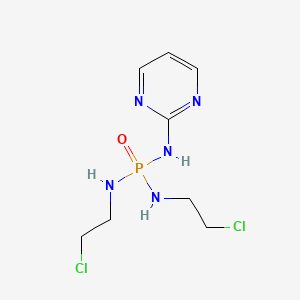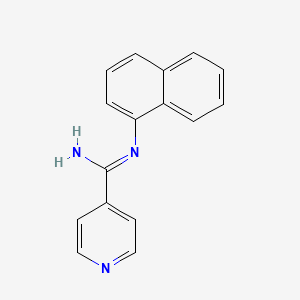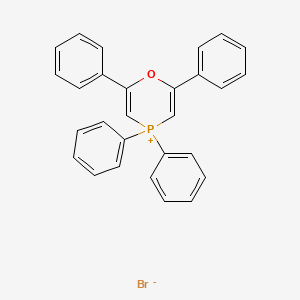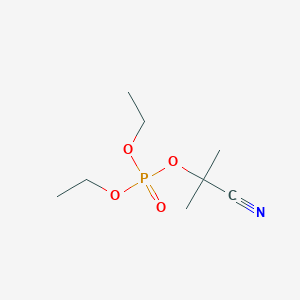
2-Cyanopropan-2-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-yl diethyl phosphate is an organophosphorus compound with the molecular formula C8H16NO4P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyanide group attached to a propan-2-yl group, which is further bonded to a diethyl phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-cyanopropan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates .
Scientific Research Applications
2-Cyanopropan-2-yl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl diethyl phosphate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- Diethyl (2-cyanopropan-2-yl)phosphonate
Uniqueness
2-Cyanopropan-2-yl diethyl phosphate is unique due to its specific combination of a cyanide group with a diethyl phosphate moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
CAS No. |
14540-36-4 |
|---|---|
Molecular Formula |
C8H16NO4P |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-cyanopropan-2-yl diethyl phosphate |
InChI |
InChI=1S/C8H16NO4P/c1-5-11-14(10,12-6-2)13-8(3,4)7-9/h5-6H2,1-4H3 |
InChI Key |
OMOGWHBGYSIUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


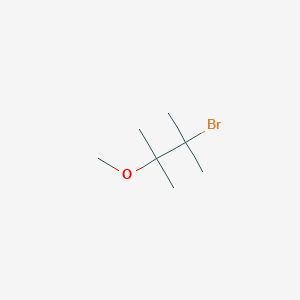

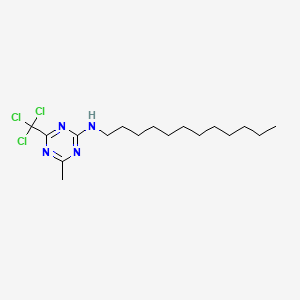

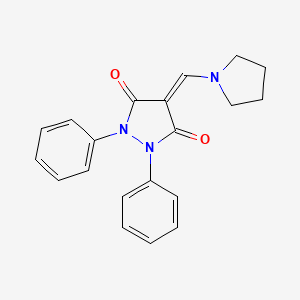
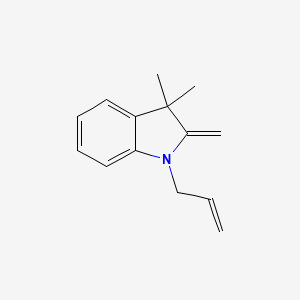
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
